5-Fluoro-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine is a complex organic compound that features a pyrimidine core substituted with fluorine, phenyl, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Substitution Reactions:
Piperazine and Oxazole Introduction: The piperazine and oxazole moieties can be introduced via nucleophilic substitution reactions, often using halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated intermediates and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.
Scientific Research Applications
5-Fluoro-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-6-phenylpyrimidine: Lacks the piperazine and oxazole moieties.
5-Fluoro-4-piperazinylpyrimidine: Lacks the phenyl and oxazole groups.
6-Phenyl-4-piperazinylpyrimidine: Lacks the fluorine and oxazole groups.
Uniqueness
5-Fluoro-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20FN5O |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C19H20FN5O/c1-14-11-16(26-23-14)12-24-7-9-25(10-8-24)19-17(20)18(21-13-22-19)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3 |
InChI Key |
UCQREUOESXUPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.